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Compound of Interest

Compound Name: GSK963

Cat. No.: B10798888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of

GSK963, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1

(RIPK1). The information herein is curated for researchers and professionals in the field of drug

discovery and development, offering detailed insights into the inhibitor's biochemical and

cellular activity, experimental methodologies, and its effects on key signaling pathways.

Introduction to GSK963
GSK963 is a chiral small-molecule inhibitor that has emerged as a critical tool for studying the

role of RIPK1 in cellular signaling and disease.[1] RIPK1 is a serine/threonine kinase that plays

a pivotal role in regulating inflammation and programmed cell death pathways, including

necroptosis and apoptosis. GSK963 offers a significant improvement over earlier RIPK1

inhibitors, such as Necrostatin-1 (Nec-1), due to its increased potency, exquisite selectivity, and

improved pharmacokinetic properties.[1] It also has a chemically identical but inactive

enantiomer, GSK962, which serves as an excellent negative control for on-target validation.[1]

Quantitative Selectivity and Potency
GSK963 demonstrates high potency against RIPK1 and exceptional selectivity across the

human kinome. The following tables summarize the key quantitative data gathered from

various biochemical and cellular assays.
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Table 1: Biochemical Potency of GSK963 Against RIPK1

Assay Type Parameter GSK963

Necrostatin
-1 (for
comparison
)

GSK962
(inactive
enantiomer)

Reference

Fluorescence

Polarization

(FP) Binding

Assay

IC₅₀ 29 nM ~2 µM Inactive [1]

ADP-Glo

Kinase Assay
IC₅₀ 8 nM ~1 µM Inactive [1]

Table 2: Cellular Potency of GSK963 in Necroptosis
Assays

Cell Line Species
Necropto
sis
Induction

Paramete
r

GSK963

GSK962
(inactive
enantiom
er)

Referenc
e

L-929 Murine
TNF +

zVAD
IC₅₀ 1 nM

>1000-fold

less potent
[1]

U937 Human
TNF +

zVAD
IC₅₀ 4 nM

>1000-fold

less potent
[1]

Table 3: Kinase Selectivity Profile of GSK963
GSK963 was profiled against a panel of 339 human kinases at a concentration of 10 µM. The

detailed supplementary data containing the full kinase panel results from the primary

publication by Berger et al. (2015) is not publicly available in a downloadable tabular format.

However, the study reports that GSK963 is exceptionally selective for RIPK1.
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Parameter Result Reference

Kinase Panel Size 339 kinases [1]

GSK963 Concentration 10 µM [1]

Inhibition
<50% inhibition for all 339

kinases tested
[1]

Selectivity Fold >10,000-fold for RIPK1 [2][3]

Table 4: Off-Target Activity Profile
Target Activity Note Reference

Indoleamine-2,3-

dioxygenase (IDO)
Inactive

Unlike Necrostatin-1,

which shows off-target

IDO inhibition.

[1][4]

TNF-mediated NF-κB

activation
No effect

Tested in Bone

Marrow-Derived

Macrophages

(BMDMs).

[1]

TNF + Cycloheximide-

induced apoptosis
No effect

Tested in Bone

Marrow-Derived

Macrophages

(BMDMs).

[1]

Signaling Pathways Modulated by GSK963
GSK963 specifically inhibits the kinase activity of RIPK1, thereby blocking the downstream

signaling cascade that leads to necroptosis. The following diagram illustrates the canonical

TNF-induced necroptosis pathway and the point of intervention for GSK963.
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Caption: TNF-induced necroptosis pathway and GSK963's point of inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b10798888?utm_src=pdf-body-img
https://www.benchchem.com/product/b10798888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These

protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding affinity of GSK963 to the ATP-binding pocket of the

RIPK1 kinase domain.
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Reagents

Procedure

Data Analysis

Purified GST-RIPK1
(kinase domain, 10 nM)

Mix RIPK1 and fluorescent ligand

Fluorescently-labeled ATP-competitive ligand (5 nM) GSK963 serial dilutions

Add GSK963 dilutions

Incubate

Incubate at RT

Read fluorescence polarization
on a multimode reader

Plot % inhibition vs. [GSK963]

Calculate IC₅₀ using non-linear regression

Click to download full resolution via product page

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.
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Protocol:

Reagents:

Purified GST-tagged RIPK1 kinase domain (amino acids 1-375) at a final concentration of

10 nM.

A fluorescently-labeled ATP-competitive ligand at a final concentration of 5 nM.

GSK963, GSK962, and Nec-1 serially diluted in DMSO.

Procedure:

In a 384-well plate, combine the purified RIPK1 kinase domain and the fluorescent ligand.

Add the serially diluted compounds to the wells.

Incubate the plate at room temperature.

Measure fluorescence polarization using a suitable plate reader.

Data Analysis:

The percentage of inhibition is calculated relative to controls.

IC₅₀ values are determined by fitting the data to a four-parameter logistical curve using

appropriate software.

ADP-Glo™ Kinase Assay
This luminescent assay measures the kinase activity of RIPK1 by quantifying the amount of

ADP produced during the phosphorylation reaction.

Protocol:

Kinase Reaction:

Prepare a reaction mixture containing 10 nM GST-RIPK1 (1-375), 50 µM ATP, and the test

compound (GSK963, GSK962, or Nec-1) in kinase buffer (50 mM HEPES pH 7.5, 50 mM
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NaCl, 30 mM MgCl₂, 1 mM DTT, 0.5 mg/ml BSA, 0.02% CHAPS).

Incubate at room temperature for 4 hours.

ADP Detection:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal

via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

Measurement:

Measure luminescence using a plate reader. The signal is directly proportional to the

amount of ADP produced and thus, the kinase activity.

Data Analysis:

Calculate the percent inhibition of kinase activity relative to DMSO controls.

Determine IC₅₀ values using non-linear regression analysis.

Cellular Necroptosis Assay
This cell-based assay evaluates the ability of GSK963 to inhibit necroptotic cell death induced

by TNFα in the presence of a pan-caspase inhibitor.
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Cell Preparation

Treatment

Readout & Analysis

Seed L929 or U937 cells
in a 96-well plate

Pre-treat with serial dilutions
of GSK963, GSK962, or Nec-1
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Calculate % cell viability
and determine IC₅₀
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Caption: Workflow for the cellular necroptosis assay.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10798888?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10798888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture:

Seed murine L929 or human U937 cells in 96-well plates.

Compound Treatment:

Pre-treat the cells with a serial dilution of GSK963, GSK962, or Nec-1 for a specified

period (e.g., 30 minutes).

Necroptosis Induction:

Stimulate the cells with TNFα (e.g., 100 ng/ml) and a pan-caspase inhibitor such as zVAD-

FMK (e.g., 50 µM) or QVD-Oph.

Incubate the plates overnight.

Viability Measurement:

Assess cell viability using a luminescent assay such as CellTiter-Glo®, which measures

ATP levels.

Data Analysis:

Normalize the data to untreated controls to determine the percentage of cell viability.

Calculate IC₅₀ values by plotting percent viability against compound concentration and

fitting to a dose-response curve.

In Vivo TNF-Induced Sterile Shock Model
This in vivo model assesses the efficacy of GSK963 in preventing the lethal hypothermia

induced by the administration of TNFα and a caspase inhibitor, a process dependent on RIPK1

kinase activity.

Protocol:

Animal Model:

Use C57BL/6 mice.
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Compound Administration:

Administer GSK963 (e.g., 0.2, 2, and 10 mg/kg), GSK962, or Nec-1 via intraperitoneal

(i.p.) injection.

Induction of Shock:

After a short pre-treatment period (e.g., 15 minutes), intravenously (i.v.) inject a

combination of TNFα and zVAD-FMK.

Monitoring:

Monitor the core body temperature of the mice at regular intervals over several hours

using a rectal probe.

Data Analysis:

Plot the change in body temperature over time for each treatment group.

Assess the statistical significance of protection from hypothermia compared to the vehicle-

treated group.

Conclusion
GSK963 is a highly potent and exceptionally selective inhibitor of RIPK1 kinase. Its favorable

characteristics, including its high potency in both biochemical and cellular assays, clean off-

target profile, and in vivo efficacy, make it a superior tool for elucidating the complex roles of

RIPK1 in health and disease. The availability of its inactive enantiomer, GSK962, further

strengthens its utility as a specific probe for on-target validation. This guide provides the

essential data and methodologies for researchers to effectively utilize GSK963 in their

investigations into RIPK1-mediated signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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